7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one
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Overview
Description
7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one is a bicyclic compound that belongs to the class of pyridopyridazines This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a tetrahydropyridopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the desired bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Research: Researchers investigate the compound’s interactions with biological molecules to understand its potential effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one include other bicyclic pyridopyridazines, such as:
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific cyclohexyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse sources.
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from N-cyclohexyl derivatives. The reaction often utilizes various acylating agents to facilitate the formation of the desired pyridazine structure through multi-step processes involving cyclization and acylation .
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant antiproliferative activity with IC50 values indicating its effectiveness:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 0.57 ± 0.14 |
This compound | HepG2 | 1.13 ± 0.19 |
These results suggest that the compound effectively induces cell cycle arrest in the G1 phase and promotes apoptosis in MCF-7 cells .
The mechanism by which this compound exerts its cytotoxic effects is believed to involve the inhibition of specific kinases involved in cancer cell proliferation. The compound has shown potential as a PIM-1 kinase inhibitor and may also interact with other signaling pathways that regulate cell survival and apoptosis .
Case Studies
A notable study evaluated the effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The findings demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analyses revealed an increase in apoptotic cells following treatment .
Pharmacological Applications
The biological activities of this compound extend beyond anticancer properties. It has been investigated for its potential use in treating inflammatory conditions due to its ability to modulate immune responses . The compound's pharmacological profile suggests it may serve as a lead compound for developing new therapeutic agents targeting multiple pathways involved in disease progression.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
7-cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C13H19N3O/c17-13-12-10(5-4-8-14-12)9-15-16(13)11-6-2-1-3-7-11/h9,11,14H,1-8H2 |
InChI Key |
BZIKHBTYMWDDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCCN3)C=N2 |
Origin of Product |
United States |
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